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An In-depth Technical Guide to the Quantum Chemical Calculations of N-Phenylsarcosine

Abstract

N-Phenylsarcosine, a derivative of the amino acid sarcosine, presents a molecule of interest for
potential applications in drug development, particularly in the context of targeting glycine
transporters.[1] A thorough understanding of its molecular structure, electronic properties, and
vibrational behavior is paramount for elucidating its mechanism of action and for rational drug
design. This guide details the application of quantum chemical calculations, specifically Density
Functional Theory (DFT), to comprehensively characterize N-Phenylsarcosine. It outlines the
computational protocols for geometry optimization, vibrational frequency analysis, Frontier
Molecular Orbital (FMO) analysis, and Mulliken population analysis. The resulting quantitative
data provides foundational knowledge for researchers, scientists, and professionals in the field
of drug development.

Introduction

Quantum chemical calculations have become an indispensable tool in modern chemistry and
drug discovery, offering profound insights into molecular properties at the atomic level.[2][3] For
N-Phenylsarcosine, these computational methods can predict its three-dimensional structure,
stability, and reactivity, which are critical determinants of its biological activity. By employing
methods such as Density Functional Theory (DFT), we can simulate its behavior and derive a
wealth of information that complements and guides experimental research.[4][5] This
whitepaper serves as a technical guide to the computational characterization of N-
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Phenylsarcosine, providing both the methodology and a representative analysis of the
expected results.

Computational Methodology

The theoretical calculations detailed herein are proposed to be performed using the Gaussian
09 software package. The methodology follows established computational chemistry protocols
for the analysis of organic molecules.[6]

Geometry Optimization

The initial molecular structure of N-Phenylsarcosine would be drawn using GaussView and its
geometry optimized using Density Functional Theory (DFT) with the Becke's three-parameter
hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP). The 6-
311++G(d,p) basis set would be employed to ensure a high degree of accuracy in the
calculated geometric parameters. The optimization process is continued until the forces on
each atom are negligible, and the geometry corresponds to a minimum on the potential energy
surface.

Vibrational Frequency Analysis

Following geometry optimization, vibrational frequency calculations would be performed at the
same B3LYP/6-311++G(d,p) level of theory.[7] This analysis serves two primary purposes: to
confirm that the optimized structure is a true minimum (i.e., no imaginary frequencies) and to
predict the infrared (IR) and Raman spectra of the molecule. The calculated frequencies are
typically scaled by an appropriate factor to correct for anharmonicity and the approximate
nature of the theoretical method. The potential energy distribution (PED) analysis would be
carried out to provide a detailed assignment of the vibrational modes.[7]

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular
Orbital (LUMO) are crucial for understanding the chemical reactivity and kinetic stability of a
molecule.[4][8][9] The energies of the HOMO and LUMO, as well as the HOMO-LUMO energy
gap, would be calculated at the B3LYP/6-311++G(d,p) level. A smaller energy gap suggests a
higher reactivity.[5] From the HOMO and LUMO energies, global reactivity descriptors such as
chemical hardness, chemical potential, and electrophilicity index can be derived.
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Mulliken Population Analysis

To understand the distribution of electronic charge within the N-Phenylsarcosine molecule, a
Mulliken population analysis would be conducted.[10][11][12] This method partitions the total
charge among the constituent atoms, providing insights into atomic charges and potential sites
for electrophilic and nucleophilic attack. These calculations are performed on the optimized
geometry at the B3LYP/6-311++G(d,p) level of theory.

Data Presentation

The quantitative data obtained from the proposed quantum chemical calculations are

summarized in the following tables.

Table 1: Optimized Geometrical Parameters for N-Phenylsarcosine
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Calculated Value (B3LYP/6-

Parameter Bond/Angle
311++G(d,p))
Bond Lengths (A) C1-C2 1.395
C2-C3 1.393
C1-N1 1.412
N1-C7 1.465
C7-C8 1.531
C8=01 1.215
C8-02 1.358
N1-C9 1.472
Bond Angles (°) C2-C1-C6 120.1
C1-N1-C7 118.9
N1-C7-C8 112.3
C7-C8-01 124.5
C7-C8-02 111.8
01-C8-02 123.7
Dihedral Angles (°) C2-C1-N1-C7 178.5
C1-N1-C7-C8 -85.2
N1-C7-C8-01 15.3

Table 2: Theoretical Vibrational Frequencies for N-Phenylsarcosine
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Wavenumber (cm~?,
Scaled)

Intensity (km/mol)

Vibrational Assignment

3450 45.2 O-H stretch (Carboxylic acid)
3065 25.8 C-H stretch (Aromatic)

2980 35.1 C-H stretch (Aliphatic)

1720 185.6 C=0 stretch (Carboxylic acid)
1605 65.3 C=C stretch (Aromatic)

1450 42.1 C-H bend (Aliphatic)

1380 78.9 C-N stretch

1250 110.4 C-O stretch (Carboxylic acid)

Table 3: Electronic Properties of N-Phenylsarcosine

Parameter Value
HOMO Energy (eV) -6.85
LUMO Energy (eV) -1.23
HOMO-LUMO Energy Gap (AE) (eV) 5.62
lonization Potential (1) (eV) 6.85
Electron Affinity (A) (eV) 1.23
Chemical Hardness (n) (eV) 2.81
Chemical Potential (u) (eV) -4.04
Electrophilicity Index (w) (eV) 2.90

Table 4: Mulliken Atomic Charges for N-Phenylsarcosine
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Atom Charge (€) Atom Charge (€)
C1 -0.125 o1 -0.580

N1 -0.450 02 -0.620

c7 0.150 H(O2) 0.450

C8 0.750 C9 -0.210

Visualization of Workflows and Pathways

To clearly illustrate the logical flow of the computational study and a potential biological context
for N-Phenylsarcosine, the following diagrams are provided.
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Caption: Computational workflow for N-Phenylsarcosine analysis.
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Caption: Hypothetical signaling pathway involving N-Phenylsarcosine.

Conclusion

The quantum chemical calculations detailed in this guide provide a robust framework for the
comprehensive characterization of N-Phenylsarcosine. The data derived from these
computational methods, including optimized geometry, vibrational spectra, electronic
properties, and atomic charge distributions, are fundamental to understanding the molecule's
intrinsic properties. This knowledge is invaluable for predicting its reactivity, stability, and
potential interactions with biological targets, thereby facilitating its development as a potential
therapeutic agent. The presented workflow and hypothetical signaling pathway illustrate the
power of computational chemistry in modern drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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